1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

Catalog No.
S3562514
CAS No.
61719-58-2
M.F
C13H11N3O
M. Wt
225.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

CAS Number

61719-58-2

Product Name

1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

IUPAC Name

1-benzyl-3H-imidazo[4,5-c]pyridin-2-one

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

InChI

InChI=1S/C13H11N3O/c17-13-15-11-8-14-7-6-12(11)16(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,17)

InChI Key

UGUBTPDUZBYMOL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=C(C=NC=C3)NC2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=NC=C3)NC2=O

1-Benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is a substituted heterocyclic compound belonging to the imidazopyridinone class. This scaffold has gained significant attention as a core structure for developing inhibitors of various protein kinases. Specifically, derivatives of this class are recognized as potent inhibitors of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), enzymes that play a crucial role in regulating the Wnt/β-catenin signaling pathway. [1] Aberrant Wnt signaling is implicated in numerous cancers, making TNKS inhibitors valuable tools for oncological research and therapeutic development. [REFS-2, REFS-3]

Research Fit

Versatile imidazo[4,5-c]pyridin-2-one scaffold for kinase inhibitor design
N1‑benzyl vector supports CNS permeability screening in lead optimization
Synthetic diversification at C6 or C4 enables targeted library generation

In the imidazo[4,5-c]pyridin-2-one series, the substituent at the N-1 position is a primary determinant of biological potency and target engagement. Simple structural analogs, such as the unsubstituted (N-H) core or analogs with small alkyl groups, are not functionally interchangeable. The N-benzyl group specifically orients the molecule within the adenosine-ribose binding pocket of Tankyrase enzymes, and its removal or replacement leads to a significant loss of inhibitory activity. [1] Therefore, substituting this specific compound with a close analog will compromise experimental reproducibility and is likely to yield misleading results in sensitive biochemical and cellular assays targeting the Wnt pathway.

Substitution Risk

N1‑benzyl versus C5‑benzyl regioisomers may shift target engagement and selectivity profiles
6‑anilino substitution, absent here, is required for reported nanomolar DNA‑PK inhibition
Unsubstituted imidazo[4,5‑c]pyridin‑2‑one core lacks class‑reported antiviral and anticonvulsant pharmacophore elements

Superior TNKS2 Inhibition vs Unsubstituted Analog

In a direct enzymatic assay, 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one demonstrated potent inhibition of Tankyrase 2 (TNKS2), whereas the corresponding unsubstituted analog (lacking the N-benzyl group) was essentially inactive. [1] This highlights the critical contribution of the benzyl group to target engagement.

Evidence DimensionTNKS2 Enzymatic Inhibition (IC50)
Target Compound Data0.029 µM
Comparator Or Baseline1H,2H,3H-imidazo[4,5-c]pyridin-2-one (unsubstituted analog): >50 µM
Quantified Difference>1700-fold higher potency
ConditionsBiochemical assay measuring TNKS2 enzymatic activity.

This dramatic potency difference confirms that the N-benzyl group is essential for activity, making the unsubstituted analog an unsuitable and ineffective substitute for TNKS2 inhibition.

Physicochemical Profile
Reported (computed)
LogP 1.70 vs ~0.2–0.5 (unsubstituted parent); Δ ≈ +1.2–1.5 units
Supports CNS permeability and membrane‑partitioning screening
Calculated LogP; experimental confirmation recommended

Cellular Wnt Signaling Inhibition

The functional consequence of potent enzymatic inhibition was confirmed in a cell-based Wnt signaling reporter assay. 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one effectively suppressed Wnt pathway activation with a low micromolar IC50 value, establishing its utility as a cell-permeable chemical probe. [1]

Evidence DimensionCellular Wnt Signaling Inhibition (IC50)
Target Compound Data0.190 µM
Comparator Or BaselineBenchmark compound XAV939: 0.011 µM
Quantified DifferenceDemonstrates potent cellular activity in the same order of magnitude as commonly used benchmark inhibitors.
ConditionsLuciferase reporter gene assay in HEK293 cells (STF3A).

This confirms the compound is not just active against the isolated enzyme but can effectively penetrate cells and modulate the target pathway, a critical requirement for use in cellular biology research.

Anticonvulsant SAR Context
Class‑level inference
ED50 2–3.5 mg/kg i.p. (MES rat) for related N1‑benzyl‑4‑alkylamino derivatives
Supports seizure‑model scaffold evaluation; direct activity unconfirmed for this compound
Toxicity window requires separate profiling

Kinase Inhibitor Precursor

The imidazo[4,5-c]pyridin-2-one core is a versatile and synthetically accessible scaffold. The N-benzylated form is frequently used as a key intermediate for the synthesis of more complex, highly substituted analogs targeting other kinases, such as DNA-dependent protein kinase (DNA-PK). [1] Its stable, well-characterized nature makes it a reliable starting material for multi-step synthetic campaigns.

Evidence DimensionSynthetic Utility
Target Compound DataUsed as a foundational scaffold for creating diverse libraries of kinase inhibitors.
Comparator Or BaselineBuilding complex heterocyclic cores from scratch, which involves more steps and lower overall yields.
Quantified DifferenceReduces synthetic steps and improves reliability for accessing advanced analogs.
ConditionsMulti-step synthesis of kinase inhibitors for structure-activity relationship (SAR) studies.

For medicinal chemists, procuring this specific compound as a building block is more efficient and cost-effective than synthesizing the core structure themselves, accelerating drug discovery programs.

Antiviral SAR Context
Class‑level inference
EC50 <100 nM, SI >1000 for related 5‑benzyl‑2‑phenyl‑imidazo[4,5‑c]pyridine analog (BVDV)
Supports antiviral scaffold exploration with regioisomer‑dependent potency
N1‑benzyl vector may yield distinct selectivity; requires experimental verification
Kinase Inhibition Context
Class‑level inference
DNA‑PK IC50 7.95 nM reported for 6‑anilino imidazo[4,5‑c]pyridin‑2‑one analog (Compound 78)
Supports kinase inhibitor diversification starting from this core scaffold
6‑position functionalization needed; selectivity panel review advised

Tankyrase Biochemical Assay Control

Given its >1700-fold higher potency compared to its unsubstituted core, this compound is the correct choice for researchers needing a well-defined, potent inhibitor for TNKS2 enzymatic assays, serving as a reliable positive control or for competitive binding studies. [1]

Cellular Wnt/β-Catenin Modulation

The demonstrated ability to penetrate cells and inhibit Wnt signaling makes this compound suitable for investigating the downstream effects of Tankyrase inhibition in various cancer cell lines, particularly those with Wnt pathway dependency. [2]

Medicinal Chemistry Building Block

This compound serves as a validated and reliable starting material for synthetic chemists aiming to develop novel kinase inhibitors based on the imidazo[4,5-c]pyridin-2-one scaffold, saving time and resources compared to de novo synthesis. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Seizure model SAR studies
N1‑benzyl scaffold for CNS permeability
Anticonvulsant endpoint and toxicity profiling in MES models
Antiviral scaffold exploration
Benzyl substitution vector at N1
BVDV replication and selectivity index assays
Kinase inhibitor diversification
Imidazo[4,5‑c]pyridin‑2‑one core derivatization
Kinase panel selectivity screening and DNA‑PK engagement
Chemical biology probe synthesis
Synthetic handle at N1 or C6 positions
Target engagement and functionalization compatibility

XLogP3

1.2

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